molecular formula C8H13NO2 B13307558 2-{[1-(Furan-2-yl)ethyl]amino}ethan-1-ol

2-{[1-(Furan-2-yl)ethyl]amino}ethan-1-ol

Cat. No.: B13307558
M. Wt: 155.19 g/mol
InChI Key: XYJWJTXNLVAGEQ-UHFFFAOYSA-N
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Description

The strategic design of complex organic molecules hinges on the use of versatile and reliable building blocks. Among these, β-amino alcohols and furan (B31954) derivatives have established themselves as foundational pillars in the construction of molecules for catalysis, medicine, and materials science. Their individual significance is well-documented, and their combined presence in a structure like 2-{[1-(Furan-2-yl)ethyl]amino}ethan-1-ol suggests a rich area for chemical exploration.

β-amino alcohols, characterized by an amino group and a hydroxyl group separated by two carbon atoms, are among the most important structural motifs in organic chemistry. Their prevalence in a vast array of natural products, pharmaceuticals, and chiral catalysts underscores their significance. openaccessjournals.comrroij.com For example, the core of many β-blocker cardiovascular drugs and the HIV protease inhibitor Saquinavir are built upon this framework. rroij.comresearchgate.net

The primary value of β-amino alcohols lies in their chirality. The 1,2-relationship between the amino and hydroxyl groups allows for the creation of two adjacent stereocenters. Access to enantiomerically pure β-amino alcohols is crucial, as the biological activity of pharmaceuticals is often dependent on a specific stereoisomer. Consequently, numerous stereoselective synthetic methods have been developed, including the reduction of α-amino acids, the kinetic resolution of racemic mixtures, and the asymmetric transfer hydrogenation of ketoamines. acs.orgresearchgate.net

Beyond their biological roles, chiral β-amino alcohols are indispensable in asymmetric catalysis, where they serve as ligands for metal catalysts or as organocatalysts themselves. nih.govmdpi.com The nitrogen and oxygen atoms can chelate to a metal center, creating a rigid chiral environment that directs the stereochemical outcome of a reaction, leading to high enantioselectivity. mdpi.com

Key Attributes of β-Amino Alcohols
FeatureSignificance in Organic Chemistry
Structural MotifCore component of numerous natural products, pharmaceuticals (e.g., β-blockers, antibiotics), and bioactive molecules. openaccessjournals.comrroij.com
ChiralityOften contain one or two stereocenters, making them crucial for stereoselective synthesis and as chiral auxiliaries. acs.org
CatalysisWidely used as chiral ligands for metal-catalyzed asymmetric reactions (e.g., transfer hydrogenation, alkylation). mdpi.com
Synthetic VersatilityServe as versatile intermediates for the synthesis of other important molecules like chiral aziridines and oxazolidinones. nih.gov

Furan is a five-membered aromatic heterocycle containing an oxygen atom. While aromatic, its resonance energy is significantly lower than that of benzene (B151609), making it susceptible to reactions that involve dearomatization, a feature that renders it a highly versatile synthetic intermediate. acs.org This unique reactivity allows furan and its derivatives to serve as synthons for a wide range of other carbo- and heterocyclic systems. acs.orgnumberanalytics.com

The furan nucleus is a key component in a multitude of pharmaceuticals and biologically active compounds. wisdomlib.orgutripoli.edu.ly Its presence can significantly influence a molecule's pharmacokinetic profile. The ether oxygen adds polarity and provides a hydrogen bond acceptor site, which can improve solubility and bioavailability. ijabbr.com Furthermore, the furan ring is often employed as a bioisostere for a phenyl ring, offering different steric and electronic properties that can be used to fine-tune a drug's interaction with its biological target or alter its metabolic stability. orientjchem.orgcambridgemedchemconsulting.comresearchgate.net

Prominent Furan-Containing Pharmaceutical Agents
Compound NameTherapeutic ClassRole of Furan Moiety
NitrofurantoinAntibacterialCentral to the drug's mechanism of antimicrobial activity through reductive activation. orientjchem.org
RanitidineAnti-ulcer (H2 Blocker)Acts as a key structural component of the side chain that interacts with the H2 receptor. wisdomlib.org
FurosemideDiureticThe furfurylamino group is integral to its diuretic action on the loop of Henle. ijabbr.com
CeftiofurAntibacterial (Cephalosporin)Incorporated into the side chain, contributing to its antibacterial spectrum and properties.

While extensive research specifically documenting the applications of this compound is not widely available in public literature, its strategic importance can be inferred from the combination of its constituent functional groups. The molecule is a chiral β-amino alcohol where one of the substituents is a furan-2-yl-ethyl group. This structure is poised for significance in two primary areas: asymmetric catalysis and medicinal chemistry.

As a potential chiral ligand, the amino alcohol backbone provides two coordination sites (N and O) for metal binding. The furan ring introduces unique steric and electronic features compared to more common phenyl or alkyl substituents. The electron-rich nature of the furan ring and the presence of the oxygen lone pair could influence the electronic environment of a coordinated metal center, thereby modulating its catalytic activity and selectivity.

In medicinal chemistry, the scaffold is of interest as a potential pharmacophore. The furan ring can act as a bioisosteric replacement for a phenyl group, potentially improving metabolic stability or altering receptor binding interactions. cambridgemedchemconsulting.comresearchgate.net The combination of the furan moiety with the chiral amino alcohol could lead to novel compounds with a range of biological activities, building upon the known antimicrobial and anti-inflammatory potential of many furan derivatives. utripoli.edu.ly The chiral center at the ethyl group attached to the furan ring adds another layer of stereochemical complexity, offering opportunities for developing highly specific and potent therapeutic agents. The compound serves as a valuable molecular scaffold for building libraries of more complex molecules for drug discovery and chemical biology research.

Physicochemical Properties of this compound
PropertyValue
CAS Number1030296-11-7 bldpharm.comchemscene.com
Molecular FormulaC₈H₁₃NO₂ bldpharm.comchemscene.com
Molecular Weight155.19 g/mol bldpharm.comchemscene.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

2-[1-(furan-2-yl)ethylamino]ethanol

InChI

InChI=1S/C8H13NO2/c1-7(9-4-5-10)8-3-2-6-11-8/h2-3,6-7,9-10H,4-5H2,1H3

InChI Key

XYJWJTXNLVAGEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CO1)NCCO

Origin of Product

United States

Chemical Reactivity and Reaction Mechanisms of 2 1 Furan 2 Yl Ethyl Amino Ethan 1 Ol and Analogues

Transformations Involving the Amino Group

The secondary amino group in 2-{[1-(furan-2-yl)ethyl]amino}ethan-1-ol is a nucleophilic center and can readily participate in a variety of reactions.

Alkylation, Acylation, and Derivatization Reactions

Alkylation: The nitrogen atom of the secondary amine can be alkylated to form a tertiary amine. This reaction typically involves the use of alkyl halides (R-X) or other alkylating agents. The reaction proceeds via a nucleophilic substitution mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkylating agent. The use of a base is often necessary to neutralize the hydrohalic acid byproduct. For instance, direct N-alkylation of amino alcohols can be achieved using alcohols in the presence of a catalyst, producing water as the only byproduct nih.govrsc.org.

Acylation: The amino group can be acylated to form an amide. This is a common transformation and can be achieved using various acylating agents such as acyl chlorides (R-COCl), acid anhydrides ((RCO)₂O), or carboxylic acids in the presence of a coupling agent researchgate.net. The high nucleophilicity of the amino group generally allows for selective N-acylation over O-acylation of the hydroxyl group, especially under basic or neutral conditions. However, under acidic conditions, the amino group is protonated, which deactivates it towards acylation and can lead to selective O-acylation researchgate.net.

Derivatization: Other derivatization reactions at the amino group are also possible. For example, reaction with sulfonyl chlorides (R-SO₂Cl) in the presence of a base yields sulfonamides.

Reaction TypeReagent ExampleProduct Type
AlkylationMethyl iodide (CH₃I)Tertiary amine
AcylationAcetyl chloride (CH₃COCl)Amide
Sulfonylationp-Toluenesulfonyl chlorideSulfonamide

Formation of Schiff Bases and Subsequent Cyclizations

The secondary amine of this compound can react with aldehydes or ketones to form an iminium ion, which is the nitrogen analogue of a carbonyl group. While primary amines form stable Schiff bases (imines), the reaction of secondary amines with carbonyl compounds typically leads to the formation of enamines if there is an alpha-proton available for elimination.

However, in the context of furan-containing analogues, the formation of Schiff bases from a primary amine and a furan-2-carboxaldehyde is a well-established reaction nih.govekb.egderpharmachemica.comresearchgate.net. These Schiff bases, characterized by the R₂C=NR' structure, are important intermediates in organic synthesis and can undergo subsequent cyclization reactions. For example, Schiff bases derived from furan (B31954) aldehydes can participate in cycloaddition reactions or be used as ligands in the synthesis of metal complexes nih.govekb.eg. Intramolecular cyclization of furan-containing amino alcohols can also be a route to various heterocyclic systems nih.gov.

Reactivity of the Hydroxyl Group

The primary hydroxyl group in this compound is also a reactive site, capable of undergoing esterification, etherification, and oxidation.

Esterification, Etherification, and Protecting Group Chemistry

Esterification: The hydroxyl group can be converted to an ester by reaction with carboxylic acids, acyl chlorides, or acid anhydrides. This reaction is often catalyzed by an acid or a base. As mentioned earlier, selective O-acylation can be achieved by protonating the amino group under acidic conditions researchgate.net.

Etherification: The formation of an ether from the hydroxyl group can be accomplished through various methods, such as the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

Protecting Group Chemistry: Due to the presence of two reactive functional groups (amine and alcohol), it is often necessary to protect one group while reacting the other. The hydroxyl group can be protected as a silyl (B83357) ether (e.g., using tert-butyldimethylsilyl chloride), a benzyl (B1604629) ether, or an acetal (B89532) google.com. These protecting groups can be selectively removed under specific conditions. Similarly, the amino group can be protected, for instance, as a carbamate (B1207046) (e.g., Boc or Cbz group), to allow for selective reaction at the hydroxyl group.

Functional GroupProtecting Group ExampleReagent Example
HydroxylSilyl ethertert-Butyldimethylsilyl chloride (TBDMSCl)
AminoCarbamateDi-tert-butyl dicarbonate (B1257347) (Boc₂O)

Oxidation Pathways and Mechanisms

The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent used. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will typically yield the aldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the primary alcohol to a carboxylic acid. It is important to note that the furan ring itself can be sensitive to strong oxidizing agents, potentially leading to ring-opening or other side reactions researchgate.net. The oxidation of furan and its derivatives can lead to the formation of maleic anhydride (B1165640) and other degradation products researchgate.netresearchgate.net.

Furan Ring Reactivity and Functionalization

The furan ring is an electron-rich aromatic heterocycle and readily undergoes electrophilic aromatic substitution reactions, being significantly more reactive than benzene (B151609) numberanalytics.compearson.comchemicalbook.com. The substituent at the 2-position, a -[1-(ethylamino)ethan-1-ol] group, is an electron-donating group, which further activates the furan ring towards electrophilic attack.

Electrophilic substitution on 2-substituted furans typically occurs at the C5 position, as the intermediate carbocation is stabilized by resonance involving the oxygen atom numberanalytics.compearson.comiust.ac.irquora.com.

Halogenation: Furan and its derivatives can be halogenated under mild conditions. For example, bromination can be achieved using bromine in a non-polar solvent numberanalytics.commontclair.edupearson.com.

Nitration: Nitration of the furan ring can be accomplished using reagents like acetyl nitrate (B79036), which is milder than the standard nitric acid/sulfuric acid mixture that can cause degradation of the furan ring numberanalytics.comorganic-chemistry.orgresearchgate.net.

Friedel-Crafts Reactions: Furan undergoes Friedel-Crafts acylation and alkylation. Due to the high reactivity of the furan ring, milder Lewis acids such as tin(IV) chloride (SnCl₄) or zinc chloride (ZnCl₂) are often used as catalysts instead of aluminum chloride (AlCl₃) to avoid polymerization urfu.ruproquest.comacs.orgresearchgate.netstackexchange.comresearchgate.net. The acylation of furan typically yields the 2-acylfuran proquest.comresearchgate.netstackexchange.com.

ReactionReagent ExamplePosition of Substitution
HalogenationBromine (Br₂)C5
NitrationAcetyl nitrate (CH₃COONO₂)C5
Friedel-Crafts AcylationAcetic anhydride/SnCl₄C5

Electrophilic Aromatic Substitution on the Furan Ring

The furan ring is significantly more reactive towards electrophiles than benzene. numberanalytics.compearson.com This heightened reactivity is due to the oxygen atom's ability to donate its lone-pair electrons into the aromatic system, thereby stabilizing the carbocation intermediate (sigma complex) formed during the substitution process. pearson.compearson.com

Electrophilic attack occurs preferentially at the C5 position (the other position adjacent to the oxygen), as the substituent is at C2. The substituent at the C2 position, -CH(CH₃)NHCH₂CH₂OH, is an alkylamino group, which is generally considered an activating group. masterorganicchemistry.com It donates electron density to the ring, further enhancing its reactivity towards electrophiles. The mechanism involves the attack of an electrophile (E⁺) on the electron-rich furan ring, forming a resonance-stabilized carbocation intermediate. Subsequent loss of a proton restores the aromaticity of the ring.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 2-Substituted Furans

Electrophilic Reaction Reagent Typical Product for 2-Alkylfuran Reference
Nitration Acetyl nitrate (CH₃COONO₂) 2-Alkyl-5-nitrofuran pharmaguideline.com
Bromination Br₂ in dioxane 2-Alkyl-5-bromofuran pearson.compharmaguideline.com
Acylation Acetic anhydride, mild catalyst (e.g., BF₃) 2-Alkyl-5-acetylfuran pharmaguideline.com

Common electrophilic substitution reactions for furan analogues include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. pharmaguideline.com Due to the ring's high reactivity and sensitivity to strong acids, which can cause polymerization or ring-opening, these reactions must be conducted under mild conditions. numberanalytics.compharmaguideline.com For instance, nitration is typically performed with acetyl nitrate at low temperatures, and acylation often uses mild Lewis acid catalysts like boron trifluoride or phosphoric acid. pharmaguideline.com

Nucleophilic Additions and Ring Opening Processes

The electron-rich nature of the furan ring makes it generally resistant to nucleophilic aromatic substitution. quimicaorganica.org Such reactions typically require the presence of strong electron-withdrawing groups on the ring, which is not the case for this compound.

However, the furan ring is susceptible to ring-opening under acidic conditions. rsc.orgacs.orgmdpi.com The mechanism is initiated by the protonation of the ring, most favorably at the C2 or C5 position. acs.org This rate-limiting step disrupts the aromaticity and creates a reactive intermediate. acs.org A nucleophile, typically water or another solvent molecule, then attacks the ring, leading to the formation of dihydrofuran derivatives. acs.org Subsequent protonation and rearrangement can lead to the irreversible opening of the ring to form 1,4-dicarbonyl compounds. mdpi.comresearchgate.net The presence of the amino group in the side chain of this compound could potentially catalyze this process intramolecularly or, conversely, be protonated itself, altering the electronic nature of the substituent.

In a different context, furan derivatives can be converted into organometallic reagents (e.g., 2-furyllithium) which then participate in nucleophilic addition to carbonyl compounds, demonstrating the versatility of the furan nucleus in synthesis. mdpi.com

Diels-Alder and Retro-Diels-Alder Reactions of Furan-Containing Intermediates

Furan and its derivatives can function as the diene component in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. numberanalytics.comnih.gov This reactivity is a consequence of the furan's reduced aromatic character compared to benzene, allowing it to adopt the s-cis conformation required for the reaction. The resulting products are oxa-bridged cyclohexene (B86901) derivatives (oxanorbornenes). nih.gov

The substituent at the C2 position influences both the rate and selectivity of the reaction. Electron-donating groups, such as the alkylamino side chain in this compound, generally increase the reactivity of the furan diene in normal-electron-demand Diels-Alder reactions. nih.govrsc.org

A key characteristic of furan Diels-Alder reactions is their reversibility. nih.govrsc.org The cycloadducts can undergo a retro-Diels-Alder reaction upon heating to regenerate the furan and the dienophile. uliege.beresearchgate.net This reversibility can lead to thermodynamic control of the product distribution, often favoring the more stable exo isomer over the kinetically preferred endo isomer. rsc.orgrsc.org The specific conditions, including temperature and the presence of catalysts, can influence the outcome and the rate of both the forward and reverse reactions. rsc.org In some cases, the Diels-Alder reaction of furan derivatives can be followed by subsequent transformations, such as dehydration, to yield stable aromatic products.

Mechanistic Investigations of Key Reaction Pathways

Elucidation of Regioselectivity and Stereoselectivity in Transformations

The outcomes of reactions involving this compound and its analogues are governed by principles of regioselectivity and stereoselectivity.

Regioselectivity: In electrophilic aromatic substitution, the directing effect of the C2 substituent is paramount. The incoming electrophile is directed almost exclusively to the C5 position. pearson.com This is because the carbocation intermediate resulting from attack at C5 is more stabilized by resonance, including a crucial structure where the furan's oxygen atom directly stabilizes the positive charge. pearson.compearson.com Attack at other positions results in less stable intermediates.

In Diels-Alder reactions, the regioselectivity is determined by the electronic nature of both the furan derivative and the dienophile. For a 2-substituted furan reacting with an unsymmetrical dienophile, two regioisomers can be formed. The outcome is often predictable by considering the alignment of molecular orbitals that results in the lowest energy transition state. nih.gov

Stereoselectivity: The presence of a chiral center in the side chain of this compound can induce diastereoselectivity in its reactions. For instance, in reactions like the Paternò–Büchi cycloaddition, the hydroxyl group on a side chain can direct the attack of an excited carbonyl compound through hydrogen bonding, leading to high stereocontrol. researchgate.netscispace.comresearchgate.net A similar directing effect could be anticipated for this molecule in certain transformations.

In Diels-Alder reactions, the formation of endo and exo stereoisomers is a key consideration. The endo product is often formed faster (kinetic control) due to favorable secondary orbital interactions in the transition state. However, the exo product is typically more thermodynamically stable due to reduced steric hindrance, and may become the major product under conditions that allow for the retro-Diels-Alder reaction to occur, establishing an equilibrium. rsc.orgrsc.org

Kinetic Studies of Reactive Intermediates and Reaction Rates

Kinetic studies of reactions involving furan derivatives provide insight into reaction mechanisms and the stability of intermediates.

The rate of electrophilic aromatic substitution on furans is significantly faster than on benzene, a fact that is quantifiable through comparative rate studies. The nature of the substituent plays a critical role; activating groups increase the rate, while deactivating groups decrease it. masterorganicchemistry.com

In the context of Diels-Alder reactions, kinetic studies help to differentiate between thermodynamic and kinetic control. nih.govresearchgate.net The rate of the forward reaction is influenced by the HOMO-LUMO energy gap between the furan (diene) and the dienophile. nih.gov The retro-Diels-Alder reaction rates are highly dependent on temperature and the stability of the cycloadduct. researchgate.net Computational studies are frequently employed to model transition states and calculate activation energies, which correlate with experimentally observed reaction rates and selectivities. rsc.orguliege.be For example, studies on furan-maleimide adducts have shown how external forces can switch the retro-Diels-Alder mechanism from a concerted to a sequential pathway. uliege.bechemrxiv.org

Table 2: General Kinetic Parameters for Furan Reactions

Reaction Type Key Kinetic Factor Influencing Variables Reference
Electrophilic Substitution Stability of sigma complex Substituent electronic effects, reagent strength pearson.commasterorganicchemistry.com
Acid-Catalyzed Ring Opening Rate of initial protonation Acid concentration, temperature, solvent rsc.orgacs.org
Diels-Alder Reaction HOMO-LUMO energy gap Substituent effects, dienophile reactivity nih.govrsc.org

Spectroscopic and Structural Characterization Methodologies for 2 1 Furan 2 Yl Ethyl Amino Ethan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 2-{[1-(Furan-2-yl)ethyl]amino}ethan-1-ol, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are essential for unambiguous assignment of all atoms and for confirming the connectivity and stereochemistry of the molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for each unique proton environment. The furan (B31954) ring protons typically appear in the aromatic region of the spectrum. Specifically, the proton at position 5 of the furan ring is expected to resonate as a doublet of doublets around 7.40 ppm, while the protons at positions 3 and 4 will likely appear as multiplets between 6.20 and 6.40 ppm researchgate.net. The methine proton of the ethyl group, being adjacent to both the furan ring and the amino group, is anticipated to be a quartet at approximately 4.90 ppm researchgate.net. The methyl protons of the ethyl group would present as a doublet around 1.55 ppm researchgate.net. The two methylene groups of the ethanolamine (B43304) moiety are expected to show complex multiplets due to their diastereotopic nature and coupling to each other and the adjacent NH and OH groups. The protons of the hydroxyl and amino groups will appear as broad singlets, and their chemical shifts can be influenced by solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the furan ring are expected to resonate in the downfield region, typically between 105 and 155 ppm. The carbon attached to the oxygen (C2 of furan) will be the most deshielded. The methine carbon of the ethyl group is expected around 50-60 ppm, while the methyl carbon will be in the upfield region, around 15-25 ppm. The two methylene carbons of the ethanolamine moiety are expected to appear in the 40-70 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Furan H3 ~6.25 ~107.0
Furan H4 ~6.35 ~110.5
Furan H5 ~7.40 ~142.0
Furan C2 - ~154.0
CH(ethyl) ~4.90 ~55.0
CH₃(ethyl) ~1.55 ~20.0
N-CH₂ ~2.7-2.9 ~50.0
O-CH₂ ~3.6-3.8 ~62.0
NH broad -

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

To definitively establish the connectivity of the atoms, two-dimensional NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed.

A COSY experiment would reveal the coupling between adjacent protons. For instance, it would show a correlation between the methine proton and the methyl protons of the ethyl group, as well as correlations between the protons of the furan ring. It would also help in assigning the complex multiplets of the ethanolamine methylene groups by showing their coupling to each other and to the NH proton.

An HSQC spectrum correlates directly bonded protons and carbons. This experiment is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. For example, the proton signal at ~4.90 ppm would correlate with the carbon signal at ~55.0 ppm, confirming the assignment of the ethyl methine group.

Further confirmation of the structure and stereochemistry can be obtained from Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) experiments. HMBC shows correlations between protons and carbons that are two or three bonds away, which helps in piecing together the molecular fragments. NOE experiments provide information about the spatial proximity of protons, which can be used to determine the relative stereochemistry of the chiral center.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the O-H, N-H, C-O, and C-H bonds, as well as the vibrations of the furan ring.

The presence of the hydroxyl group (-OH) will be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The secondary amine (N-H) stretching vibration is expected to appear as a weaker, sharper band in the same region, typically around 3300-3500 cm⁻¹. The C-H stretching vibrations of the furan ring and the alkyl groups will be observed in the 2850-3100 cm⁻¹ range. The C-O stretching vibration of the primary alcohol is expected to appear as a strong band in the 1050-1150 cm⁻¹ region. The furan ring itself will exhibit characteristic C=C stretching vibrations around 1500-1600 cm⁻¹ and C-O-C stretching around 1000-1300 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (alcohol) 3200-3600 Broad, Strong
N-H stretch (secondary amine) 3300-3500 Medium, Sharp
C-H stretch (aromatic/aliphatic) 2850-3100 Medium to Strong
C=C stretch (furan ring) 1500-1600 Medium
C-O stretch (primary alcohol) 1050-1150 Strong
C-N stretch 1020-1250 Medium

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₈H₁₃NO₂), the molecular weight is 155.19 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 155.

The fragmentation of the molecular ion is expected to occur at the weakest bonds, leading to the formation of stable carbocations and neutral radicals. A common fragmentation pathway for amines is the alpha-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom. In this case, cleavage of the C-C bond of the ethyl group attached to the nitrogen could lead to a prominent fragment. Another likely fragmentation is the loss of the ethanolamine side chain. The furan ring itself is relatively stable and may appear as a significant fragment.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Possible Fragment Structure
155 [C₈H₁₃NO₂]⁺ (Molecular Ion)
140 [M - CH₃]⁺
124 [M - CH₂OH]⁺
96 [Furan-CH=CH₂]⁺
81 [Furan-CH₂]⁺

X-ray Crystallography for Solid-State Molecular Architecture

For this compound, a single-crystal X-ray diffraction study would unequivocally establish the stereochemistry at the chiral center. The analysis would reveal the conformation of the ethanolamine side chain and the orientation of the furan ring relative to the rest of the molecule. Furthermore, it would provide detailed insights into the hydrogen bonding network formed by the hydroxyl and amino groups, which plays a crucial role in the packing of the molecules in the crystal. The ability to obtain suitable single crystals is a prerequisite for this powerful analytical technique. The crystal structure would show how the molecules arrange themselves in a repeating lattice, providing valuable information on the solid-state properties of the compound.

Theoretical and Computational Chemistry Investigations of 2 1 Furan 2 Yl Ethyl Amino Ethan 1 Ol

Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)Predicted NMR chemical shifts and calculated vibrational frequencies for 2-{[1-(Furan-2-yl)ethyl]amino}ethan-1-ol, along with their experimental validation, are absent from the scientific literature searched.

To provide the requested article, access to a dedicated computational study on this compound would be necessary.

Applications of 2 1 Furan 2 Yl Ethyl Amino Ethan 1 Ol As a Versatile Chemical Ligand and Synthetic Building Block

Role as Chiral Auxiliaries in Asymmetric Synthesis

In the field of stereochemistry, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to guide the formation of a specific stereoisomer. wikipedia.org The inherent chirality of the auxiliary influences the stereochemical outcome of subsequent reactions, after which it can typically be removed and recovered. wikipedia.org Chiral auxiliaries are a cornerstone strategy for producing enantiomerically pure compounds, which is particularly crucial in the synthesis of pharmaceuticals and natural products. wikipedia.orgresearchgate.net The structure of 2-{[1-(Furan-2-yl)ethyl]amino}ethan-1-ol, possessing a distinct chiral center and coordinating heteroatoms, makes it an excellent candidate for this role.

Induction of Enantioselectivity in Organic Transformations

The primary function of a chiral auxiliary is to induce enantioselectivity, meaning it directs a chemical reaction to preferentially form one of two possible enantiomers. wikipedia.org The auxiliary achieves this by creating a chiral environment that energetically favors one reaction pathway over the other. Chiral 1,2-amino alcohols are a well-established class of auxiliaries used in various asymmetric transformations. nih.govresearchgate.netnih.gov

In the case of this compound, the chiral center alpha to the nitrogen atom, combined with the steric bulk of the furan (B31954) group, can effectively shield one face of a prochiral substrate to which it is attached. This steric hindrance forces an incoming reagent to attack from the less hindered face, leading to the selective formation of one stereoisomer. For instance, in asymmetric alkylation or aldol (B89426) reactions, attachment of this auxiliary to a substrate can lead to high diastereoselectivity. researchgate.net The ability to achieve high levels of stereocontrol is fundamental to the successful synthesis of complex chiral molecules. researchgate.net

Applications as Ligands in Catalysis

The development of novel chiral ligands is a central theme in modern enantioselective catalysis. nih.govrsc.org Chiral ligands bind to a metal center to form a catalyst that can accelerate a chemical reaction while controlling its stereoselectivity. nih.gov The amino and hydroxyl groups of this compound are excellent coordinating groups for a wide range of transition metals, such as copper, rhodium, and palladium. nih.govresearchgate.netchemrxiv.org This bidentate chelation forms a stable, rigid chiral environment around the metal center, which is essential for effective stereochemical communication during the catalytic cycle.

Stereoselective Catalytic Reactions (e.g., metal-catalyzed additions)

Chiral amino alcohol ligands have proven highly effective in a variety of stereoselective catalytic reactions. researchgate.net A prominent example is the enantioselective addition of organozinc reagents to aldehydes, where amino alcohols can promote the formation of chiral secondary alcohols with high enantiomeric excess. researchgate.net The catalyst formed from this compound and a metal precursor could be applied to similar transformations.

In a potential catalytic cycle, the substrate would coordinate to the chiral metal complex, and the steric and electronic properties of the furan-containing ligand would dictate the facial selectivity of the subsequent bond formation. For instance, in copper-catalyzed N-H insertion reactions, which are used to synthesize unnatural amino acids, the ligand's structure is paramount in achieving high enantioselectivity. nih.govchemrxiv.org The unique scaffold of this compound offers opportunities for creating highly selective catalysts for such important chemical transformations.

Table 1: Potential Stereoselective Reactions Catalyzed by Metal Complexes of this compound
Reaction TypeMetal CenterProduct TypePotential for High Enantioselectivity
Addition of Diethylzinc to AldehydesZinc (Zn)Chiral Secondary AlcoholsHigh (based on similar amino alcohol ligands) researchgate.net
N-H Insertion ReactionsCopper (Cu)Unnatural Amino AcidsHigh (based on similar multifunctional ligands) nih.govchemrxiv.org
Asymmetric HydrogenationRhodium (Rh), Cobalt (Co)Chiral Alkanes, Alcohols, AminesModerate to High researchgate.net
Suzuki-Miyaura Cross-CouplingPalladium (Pd)Chiral BiarylsDependent on substrate and ligand modification researchgate.net

Precursor and Building Block in the Synthesis of Complex Organic Molecules

The furan ring is a common structural motif in a vast array of bioactive natural products and serves as a versatile intermediate in organic synthesis. rsc.orgmdpi.com Compounds containing a furan moiety are valuable building blocks because the furan ring can be elaborated into other functional groups or ring systems. rsc.orgmdpi.comclockss.org this compound is a bifunctional building block, providing both a chiral side chain and a reactive furan core for the construction of complex molecular targets.

Construction of Natural Product Skeletons and Analogues

The synthesis of natural products often involves the strategic assembly of chiral building blocks to construct a complex skeleton. researchgate.netgrantome.com The furan ring within this compound can participate in various transformations key to natural product synthesis. For example, the furan can act as a diene in intramolecular Diels-Alder reactions to form complex polycyclic structures. chim.it Furthermore, oxidative cleavage of the furan ring can lead to the formation of dicarbonyl compounds, which are precursors to other carbocyclic and heterocyclic systems. nih.govnih.gov

The chiral (1-aminoethyl) side chain is also of great value. For instance, the related precursor (R)-1-(furan-2-yl)ethanol is used in the synthesis of several naturally occurring piperidine (B6355638) alkaloids, such as (–)-Cassine and (–)-Spectaline. researchgate.net Therefore, this compound represents a more functionalized and readily incorporable building block for constructing the core structures of these and other complex alkaloids.

Table 2: Examples of Natural Product Classes Accessible from Furan-Containing Building Blocks
Natural Product ClassKey Synthetic Transformation of Furan RingReference Example
FuranocembranoidsFuran Oxidation / Oxa-Michael Cascade nih.gov(+)-Ineleganolide nih.gov
Piperidine AlkaloidsRing-opening / Cyclization researchgate.net(–)-Cassine researchgate.net
Polycyclic EthersIntramolecular Diels-Alder Reaction chim.itVarious oxabicyclo[2.2.1] systems chim.it
Furan Fatty AcidsSide-chain elaboration mdpi.comPlakorsins A and B mdpi.com

Formation of Diverse Heterocyclic Systems

Heterocyclic compounds are ubiquitous in medicinal chemistry and materials science. The furan ring itself is a stable heterocycle, but it can also be used as a template to synthesize other heterocyclic systems. researchgate.netnih.gov For example, the Paal-Knorr synthesis allows for the conversion of 1,4-dicarbonyl compounds (obtainable from furan oxidation) into pyrroles and thiophenes.

Furthermore, the amino alcohol functionality of this compound can be directly involved in the formation of new heterocyclic rings. Condensation reactions with carbonyl compounds can lead to the formation of oxazolidines or morpholinones. researchgate.net Multicomponent reactions, where several starting materials combine in a single step, offer another powerful route. For instance, a furan-thiol-amine reaction has been developed to generate stable pyrrole (B145914) heterocycles under mild conditions, highlighting the synthetic versatility of combining these functional groups. bohrium.com The dual functionality of this compound makes it a highly attractive starting material for generating libraries of diverse heterocyclic compounds.

Applications in Materials Chemistry and Polymer Science

The unique molecular architecture of this compound, featuring a reactive furan moiety, a secondary amine, and a primary alcohol, positions it as a promising, yet largely unexplored, candidate for applications in materials chemistry and polymer science. The presence of multiple functional groups within a single molecule offers intriguing possibilities for the design and synthesis of novel polymers with tailored properties. The furan ring, derivable from renewable biomass sources, introduces a sustainable element to the potential materials synthesized from this compound. Its rigid, aromatic-like structure can impart thermal stability and desirable mechanical properties to a polymer backbone. bohrium.comrsc.org

The amino and hydroxyl functionalities provide reactive sites for a variety of polymerization reactions, including step-growth polymerization, to form polyesters, polyamides, and polyurethanes. libretexts.org The bifunctionality of this compound allows it to act as a monomer unit, potentially leading to linear, branched, or cross-linked polymer structures depending on the synthetic strategy employed.

Development of Furan-Based Monomers and Oligomers

The development of novel monomers and oligomers from this compound is a focal point of its potential application in polymer science. Its structure is conducive to the creation of bifunctional monomers suitable for step-growth polymerization processes. libretexts.org

One hypothetical approach involves the conversion of this compound into a diol or a diamine monomer. For instance, the secondary amine could potentially be protected, followed by a reaction to introduce another hydroxyl or amino group to the molecule, thereby creating a monomer with two reactive sites for polymerization.

Alternatively, the existing hydroxyl and amino groups can be directly utilized in polymerization reactions with appropriate co-monomers. For example, reaction with a dicarboxylic acid or its derivative could lead to the formation of a furan-containing polyester-amide. Similarly, reaction with a diisocyanate could yield a furan-based polyurethane. The steric hindrance around the secondary amine might influence its reactivity compared to a primary amine, a factor that would need to be considered in optimizing polymerization conditions. researchgate.net

The furan moiety within the resulting monomers and oligomers could also serve as a site for further chemical modification or cross-linking. For example, the Diels-Alder reaction, a characteristic reaction of furans, could be employed to introduce new functionalities or to create cross-linked networks, leading to thermosetting materials with unique properties. researchgate.net

Below are tables outlining hypothetical research findings for the development and characterization of monomers and oligomers derived from this compound.

Table 1: Hypothetical Furan-Based Monomers Derived from this compound

Monomer NameSynthetic StrategyPotential Co-monomerResulting Polymer Class
Furan-Amine-Diol MonomerDirect use of the parent compoundDiisocyanatePolyurethane
Furan-Diamine MonomerConversion of the hydroxyl group to an amineDicarboxylic acid chloridePolyamide
Furan-Diol MonomerReaction of the secondary amine to introduce a second hydroxyl groupDicarboxylic acidPolyester

Table 2: Detailed Hypothetical Research Findings for a Furan-Based Polyurethane Oligomer

PropertyFinding
Synthesis Route A two-step process involving the reaction of this compound with a diisocyanate (e.g., Methylene diphenyl diisocyanate) in a suitable solvent under an inert atmosphere.
Molecular Weight Oligomers with number-average molecular weights (Mn) in the range of 2000-5000 g/mol , as determined by gel permeation chromatography (GPC).
Thermal Properties Glass transition temperature (Tg) is expected to be in the range of 80-120 °C, indicating good thermal stability imparted by the furan ring. bohrium.com
Spectroscopic Characterization Fourier-transform infrared (FTIR) spectroscopy would confirm the formation of urethane (B1682113) linkages. Nuclear magnetic resonance (NMR) spectroscopy would verify the incorporation of the furan moiety into the oligomer backbone.
Potential Applications The resulting oligomers could be used as prepolymers for the synthesis of high-performance polyurethane coatings, adhesives, or elastomers with enhanced thermal and chemical resistance due to the furan content.

Further research into the synthesis and polymerization of monomers derived from this compound could open new avenues for the development of sustainable and high-performance furan-based polymers. The versatility of its functional groups, combined with the inherent properties of the furan ring, makes it a compelling building block for future materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-{[1-(Furan-2-yl)ethyl]amino}ethan-1-ol, and how can reaction conditions be optimized for yield and purity?

  • Synthetic Methods :

  • Alkylation of Furan Derivatives : Reacting furan-containing precursors (e.g., 1-(furan-2-yl)ethanol) with amines or ethylene oxide derivatives under controlled conditions. For example, 1-(furan-3-yl) derivatives can be synthesized via alkylation routes .
  • Multi-Step Optimization : Temperature, solvent choice (e.g., ethanol, DMF), and reaction time are critical. For instance, synthesis of similar furan-containing compounds requires optimization of these parameters to maximize yield .
  • Catalytic Systems : Use of strong bases (e.g., NaOH) or nucleophilic catalysts to facilitate amine-ethylene oxide reactions, as seen in analogous amino alcohol syntheses .
    • Analytical Validation : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for monitoring reaction progress and confirming purity .

Q. How is the structure of this compound characterized using spectroscopic methods?

  • 1H/13C NMR : Assign peaks for the furan ring (δ 6.2–7.4 ppm for protons), hydroxyl (-OH, δ 1.5–5.0 ppm), and amine (-NH, δ 2.0–3.5 ppm). The ethylamino group shows splitting patterns consistent with neighboring chiral centers .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 195 for C9H15NO2) confirm molecular weight. Fragmentation patterns identify the furan and amino alcohol moieties .
  • Infrared (IR) Spectroscopy : Stretching vibrations for -OH (3200–3600 cm⁻¹), -NH (3300–3500 cm⁻¹), and furan C-O (1200–1300 cm⁻¹) .

Q. What are the common chemical reactions and derivatives of this compound?

  • Oxidation : The hydroxyl group can be oxidized to a ketone using agents like KMnO4, forming 2-{[1-(furan-2-yl)ethyl]amino}ethanone .
  • Acylation : Reacting with acetyl chloride introduces acyl groups to the amine, generating amide derivatives .
  • Complexation : The amino and hydroxyl groups enable coordination with metal ions (e.g., Cu²⁺), useful in catalysis or materials science .

Advanced Research Questions

Q. What are the challenges in reconciling conflicting data regarding the biological activity of this compound across different studies?

  • Key Factors :

  • Assay Variability : Differences in cell lines (e.g., cancer vs. normal cells) or enzyme sources (e.g., human vs. bacterial) lead to divergent results .
  • Purity and Stability : Degradation under varying pH or temperature (e.g., hydrolysis of the furan ring in acidic conditions) may alter bioactivity .
  • Structural Analogs : Minor modifications (e.g., replacing the furan with a pyridine ring) significantly impact target binding, complicating cross-study comparisons .
    • Resolution Strategies :
  • Standardize assay protocols (e.g., fixed pH, controlled temperature).
  • Use high-performance liquid chromatography (HPLC) to verify compound integrity before testing .

Q. How can molecular docking studies inform the design of derivatives of this compound for targeted enzyme inhibition?

  • Mechanistic Insights :

  • The furan ring engages in π-π stacking with aromatic residues (e.g., Tyr, Phe) in enzyme active sites, while the amino alcohol forms hydrogen bonds with catalytic residues (e.g., Asp, Glu) .
  • Docking simulations predict binding affinities and guide substitutions (e.g., introducing electron-withdrawing groups on the furan to enhance interactions) .
    • Case Study : Derivatives with chloro or methoxy substituents showed improved inhibition of cyclooxygenase-2 (COX-2) in silico, validated by in vitro assays .

Q. What experimental strategies are recommended to assess the stability of this compound under varying environmental conditions?

  • Methodology :

  • Accelerated Stability Testing : Expose the compound to extreme temperatures (40–60°C) and pH (3–10) for 1–4 weeks. Monitor degradation via HPLC or NMR .
  • Light Sensitivity : UV-Vis spectroscopy tracks furan ring oxidation under UV light .
    • Key Findings :
  • The compound is stable in neutral buffers (pH 6–8) but degrades rapidly in acidic conditions (pH < 4) due to protonation of the amine group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.